molecular formula C18H18N2O5 B2956533 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 941894-50-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2956533
CAS No.: 941894-50-4
M. Wt: 342.351
InChI Key: BYJFRQZDHYKTNZ-UHFFFAOYSA-N
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Description

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide is a high-purity oxalamide-based chemical reagent designed for research and development applications. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a structural motif present in compounds investigated for various biological activities. Recent scientific literature highlights the 2,3-dihydrobenzo[b][1,4]dioxin group as a key scaffold in the development of targeted therapeutic agents. For instance, derivatives containing this structure have been optimized as selective Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitors for cancer therapy . The oxalamide (N-(C=O)- (C=O)-N) linker is a common feature in synthetic compounds and is often explored for its potential in molecular recognition. Researchers are investigating this class of compounds in areas including medicinal chemistry and chemical biology. The specific physicochemical and biological properties of this compound must be characterized by the end-user in their experimental systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-4-2-3-12(9-14)11-19-17(21)18(22)20-13-5-6-15-16(10-13)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFRQZDHYKTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The methoxybenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Oxalamide Family

Several oxalamide derivatives share structural similarities with the target compound. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound N1: 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl; N2: 3-Methoxybenzyl C19H18N2O5 354.4 Lipophilic methoxy group enhances bioavailability -
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 2225) N1: 2,3-Dimethoxybenzyl; N2: Pyridinylethyl C18H21N3O4 343.4 Pyridine ring enhances solubility; dimethoxy groups affect pharmacokinetics
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-Hydroxy-3-(Naphthalen-1-yl)propyl)oxalamide N2: Naphthalenylpropyl C23H22N2O5 406.4 Bulky naphthalene group may reduce membrane permeability but improve target binding
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-Phenylpiperazin-1-yl)ethyl)oxalamide N2: Piperazinyl-ethyl C22H26N4O4 410.5 Piperazine moiety introduces basicity, potentially enhancing solubility and CNS penetration

Key Observations :

  • The target compound balances lipophilicity (via 3-methoxybenzyl) and aromatic interactions (via dihydrobenzodioxin), making it suitable for peripheral targets.
  • No. 2225 (from ) incorporates a pyridinyl group, which improves aqueous solubility but may reduce metabolic stability due to enzymatic oxidation of the heterocycle .
  • The naphthalenylpropyl analog () shows increased molecular weight and steric bulk, which could hinder diffusion but improve affinity for hydrophobic binding pockets .

Pharmacokinetic Considerations

  • No. 2225 () underwent pharmacokinetic profiling, revealing moderate absorption and hepatic metabolism via cytochrome P450 enzymes. The absence of a pyridine ring in the target compound may reduce first-pass metabolism .
  • Sulfonamide-containing analogs (e.g., : C23H27N3O8S) introduce sulfonyl groups, which can enhance metabolic stability but may increase plasma protein binding, reducing free drug concentration .

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, and it exhibits a complex structure that may contribute to its biological properties.

Preliminary studies have indicated that compounds with similar structural features often exhibit diverse biological activities. The mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : Molecular docking studies suggest favorable interactions with enzymes such as alpha-glucosidase and acetylcholinesterase , indicating potential roles in metabolic regulation and neuroprotection.
  • Antioxidant Activity : The benzodioxane structure is associated with antioxidant properties, which may help mitigate oxidative stress in biological systems.

Biological Activity Overview

The compound has been evaluated for various biological activities. Below is a summary table highlighting key findings from research studies:

Activity Description Reference
Enzyme InhibitionExhibits inhibition of alpha-glucosidase and acetylcholinesterase
Antioxidant PropertiesDemonstrates significant antioxidant activity in vitro
CytotoxicityEvaluated against cancer cell lines; shows potential cytotoxic effects
Anti-inflammatory EffectsMay reduce inflammation markers in cellular models

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on alpha-glucosidase, this compound demonstrated an IC50 value indicative of moderate inhibition. This suggests potential applications in managing conditions like diabetes where glucose metabolism is critical .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant capacity revealed that the compound effectively scavenged free radicals in vitro. This activity was measured using standard assays such as DPPH and ABTS, confirming its potential role in protecting cells from oxidative damage.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays against various cancer cell lines showed that this compound exhibited cytotoxic effects. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation as an anticancer agent .

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